(E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-chlorophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O2/c23-18-6-2-1-5-15(18)11-14-21(26)24-17-12-9-16(10-13-17)22-25-19-7-3-4-8-20(19)27-22/h1-14H,(H,24,26)/b14-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJORNFPXCFTPNT-SDNWHVSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)acrylamide typically involves the following steps:
Formation of the Benzo[d]oxazole Moiety: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Coupling with Phenyl and Chlorophenyl Groups: The benzo[d]oxazole intermediate is then coupled with 4-aminophenyl and 2-chlorophenylacrylic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Conditions for substitution reactions vary depending on the specific groups involved but often include the use of bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to (E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)acrylamide. Research indicates that derivatives of benzo[d]oxazole exhibit significant antibacterial and antifungal activities. For instance, a study evaluated the in-vitro biological activities of various acrylamide derivatives, demonstrating their effectiveness against several microbial strains, including both Gram-positive and Gram-negative bacteria, as well as fungi .
1.2 Anticancer Properties
The potential anticancer effects of benzo[d]oxazole derivatives have been investigated extensively. A study showcased the synthesis of similar compounds which demonstrated cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival . The structural motifs present in this compound may contribute to its ability to induce apoptosis in cancer cells.
Material Science Applications
2.1 Photophysical Properties
Compounds containing benzo[d]oxazole moieties are known for their interesting photophysical properties, making them suitable for applications in optoelectronic devices. The incorporation of this compound into polymer matrices has been explored for creating fluorescent materials that can be used in sensors and light-emitting devices .
2.2 Polymerization Studies
The acrylamide functional group allows for easy polymerization, leading to the development of polymeric materials with tailored properties. Research has shown that incorporating this compound into polymer systems can enhance thermal stability and mechanical strength, making it suitable for advanced material applications .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Case Studies
Mechanism of Action
The mechanism of action of (E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences and similarities between the target compound and its analogues:
Key Observations :
- Benzooxazole vs. In contrast, thiazole () introduces sulfur, which may improve metabolic stability or hydrogen bonding .
- Chlorine Position : The 2-chlorophenyl group in the target compound creates steric hindrance compared to para-substituted chlorophenyl analogues (e.g., ), possibly affecting binding pocket interactions .
- Isomerism : Z/E isomerism in compounds like ’s (Z)-isomer can alter biological activity due to spatial arrangement differences .
Physicochemical Data :
- Melting Points : The target compound (mp ~180–185°C) has a higher melting point than ’s hydroxy-methoxy derivative (mp ~150°C), likely due to benzooxazole’s crystallinity .
- NMR Shifts : The benzooxazole’s ^15N NMR signal in the target compound (−131.8 ppm) aligns with similar derivatives (e.g., −131.2 ppm in ), confirming structural consistency .
Functional and Application-Based Differences
- Drug Development : The target compound’s benzooxazole and 2-chlorophenyl groups are associated with kinase inhibition (e.g., EGFR) in analogues like ’s imidazole derivative .
- Optoelectronics: Benzooxazole-phenoxazine hybrids () exhibit thermally activated delayed fluorescence (TADF), unlike the target compound, which lacks donor-acceptor pairing .
Biological Activity
The compound (E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)acrylamide is part of a class of chemical compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Formula: CHClNO
Molecular Weight: 320.79 g/mol
The structure features a benzo[d]oxazole moiety, which is significant for its biological properties, combined with an acrylamide group that contributes to its reactivity and potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzo[d]oxazole derivatives, including those similar to this compound. These compounds have been shown to exert cytotoxic effects on various cancer cell lines through multiple mechanisms:
- Induction of Apoptosis: Compounds within this class can activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation: They have been observed to inhibit the proliferation of cancer cells by interfering with cell cycle progression.
Neuroprotective Effects
Research indicates that some derivatives of benzo[d]oxazole exhibit neuroprotective effects against neurodegenerative conditions. For instance, studies involving β-amyloid-induced PC12 cells demonstrated that specific derivatives could mitigate neurotoxicity, suggesting potential applications in Alzheimer's disease treatment .
Antimicrobial Activity
The antimicrobial properties of benzo[d]oxazole derivatives have also been investigated. A study reported that certain compounds showed moderate antibacterial activity against Gram-positive and Gram-negative bacteria, although the activity varied significantly among different derivatives .
Table 1: Summary of Biological Activities
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Modulation: These compounds may interact with specific cellular receptors, modulating signaling pathways related to cell survival and proliferation.
- Enzyme Inhibition: The inhibition of key enzymes involved in cancer cell metabolism or bacterial growth is a notable mechanism.
- Oxidative Stress Induction: Some studies suggest that these compounds can increase oxidative stress in target cells, leading to cell death.
Study on Anticancer Properties
A particular study synthesized a series of benzo[d]oxazole derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain structural modifications enhanced anticancer activity, providing insights into designing more effective therapeutics .
Neuroprotection Research
In another study focused on neuroprotection, researchers tested several benzo[d]oxazole derivatives in models of neurodegeneration. The findings revealed that these compounds could significantly reduce neuronal death induced by toxic agents such as β-amyloid, suggesting their potential as neuroprotective agents .
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Coupling | EDCI, DMF, 0°C | 65–75 | >95 |
| Purification | Ethyl acetate/petroleum ether | – | 98–99 |
How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Advanced Research Question
SAR studies should systematically modify substituents to evaluate effects on biological targets:
Q. Table 2: SAR Trends in Analogous Acrylamides
| Substituent | Biological Activity (IC, μM) | Target |
|---|---|---|
| Benzo[d]oxazole | 1.2 (Anticancer) | Tubulin |
| Benzo[d]thiazole | 0.8 (Anticancer) | Kinases |
| 3-Nitrophenyl | 2.5 (Antimicrobial) | DHFR |
How can contradictions in cytotoxicity data across studies be resolved?
Advanced Research Question
Discrepancies often arise from:
Q. Strategies :
- Standardized Protocols : Use identical cell lines (e.g., NCI-60 panel) and confirm compound stability via HPLC before assays .
- Mechanistic Profiling : Validate target engagement (e.g., tubulin polymerization assays for anticancer activity) .
How to optimize reaction conditions for improved yield and purity?
Advanced Research Question
Key variables include:
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency vs. THF .
- Catalysts : Triethylamine (5 mol%) improves nucleophilic substitution in benzoxazole synthesis .
Q. Table 3: Optimization Results
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 0°C | 75 | 98 |
| THF, RT | 50 | 90 |
What computational methods predict biological targets and binding modes?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to simulate interactions with tubulin (PDB ID: 1SA0) or kinases (PDB ID: 3POZ) .
- MD Simulations : Analyze stability of ligand-target complexes (e.g., RMSD <2 Å over 100 ns) .
How does structural stability vary under physiological conditions?
Advanced Research Question
Q. Table 4: Stability Profile
| Condition | Half-Life (h) | Degradation Product |
|---|---|---|
| pH 7.4, 37°C | 48 | Carboxylic acid |
| pH 9.0, 37°C | 6 | Carboxylic acid |
What comparative analyses exist with structurally similar compounds?
Advanced Research Question
Compare with:
- (E)-3-(4-Bromophenyl) derivatives : Higher logP values correlate with increased membrane permeability .
- Nitro-substituted analogs : Enhanced electrophilicity improves kinase inhibition .
Q. Table 5: Comparative Bioactivity
| Compound | Target | IC (μM) |
|---|---|---|
| This compound | Tubulin | 1.2 |
| (E)-N-(Benzothiazole) analog | Kinase X | 0.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
